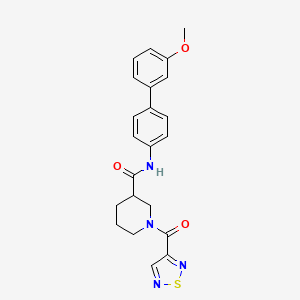![molecular formula C17H31N5O2S B4534212 1-({1-[1-(propylsulfonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}methyl)azepane](/img/structure/B4534212.png)
1-({1-[1-(propylsulfonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}methyl)azepane
Description
Synthesis Analysis
The synthesis of similar compounds involves complex chemical reactions. For instance, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol is synthesized through the condensation of diphenyl(piperidin-4-yl)methanol with p-toluenesulfonyl chloride, using methylene dichloromethane as solvent and triethylamine as the base. This process is characterized by X-ray crystallography, indicating a chair conformation of the piperidine ring and a tetrahedral geometry around the sulfur atom (Girish et al., 2008).
Molecular Structure Analysis
The molecular structure of such compounds is often analyzed through spectroscopic techniques and X-ray crystallography. As seen in similar sulfonyl compounds, the structure may exhibit both inter and intramolecular hydrogen bonds, contributing to its stability and reactivity (Girish et al., 2008).
Chemical Reactions and Properties
Compounds like 1-({1-[1-(propylsulfonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}methyl)azepane undergo various chemical reactions. For instance, the generation and alkylation of the 1-tosyl-2-(trifluoromethyl)aziridin-2-yl anion, followed by ring expansion, leads to the formation of CF3-azaheterocycles with different functionalized side chains (Dolfen et al., 2014).
Physical Properties Analysis
Physical properties of such compounds can be deduced from their molecular structure and synthesis. The crystal structure, as revealed by X-ray crystallography, can inform on the compound's solubility, melting point, and other physical characteristics. For example, the chair conformation of the piperidine ring in similar compounds suggests a certain level of structural stability (Girish et al., 2008).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are often linked to the molecular structure. The presence of sulfonyl groups and piperidine rings in these compounds implies a potential for varied chemical reactions, including cycloaddition and ring expansion (Dolfen et al., 2014).
properties
IUPAC Name |
1-[[1-(1-propylsulfonylpiperidin-4-yl)triazol-4-yl]methyl]azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N5O2S/c1-2-13-25(23,24)21-11-7-17(8-12-21)22-15-16(18-19-22)14-20-9-5-3-4-6-10-20/h15,17H,2-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMSJVYBDSYQIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)N2C=C(N=N2)CN3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-isopropyl-N-[3-methyl-4-(pentanoylamino)phenyl]pyrimidine-4-carboxamide](/img/structure/B4534131.png)
![1-(3-chlorobenzyl)-N-methyl-N-[4-(4-morpholinyl)butyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4534136.png)
![N-[3-(3,4-dimethylphenoxy)propyl]-N,1-dimethylpyrrolidine-3-carboxamide](/img/structure/B4534141.png)

![2-[4-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B4534147.png)
![3-[({[2-(2-methylphenoxy)-3-pyridinyl]methyl}amino)methyl]phenol](/img/structure/B4534153.png)
![(4aS*,8aR*)-2-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}decahydroisoquinoline](/img/structure/B4534155.png)
![N-(1-{1-[(4-hydroxy-2-quinolinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B4534164.png)
![ethyl 4-{3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B4534172.png)
![methyl 1-{2-hydroxy-3-[3-({methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B4534186.png)
![N-benzyl-3-[1-(4-methoxybenzyl)-4-piperidinyl]-N-methylpropanamide](/img/structure/B4534197.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-(2-methylphenyl)piperidin-4-amine](/img/structure/B4534205.png)
![N-(2-chlorophenyl)-3-(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B4534213.png)
![1-cyclohexyl-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4534217.png)